molecular formula C14H21BrN2OS B6298573 N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide CAS No. 2304583-93-3

N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide

Cat. No.: B6298573
CAS No.: 2304583-93-3
M. Wt: 345.30 g/mol
InChI Key: YMMWFAASSQECTJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide is a thienopyridine derivative characterized by a bicyclic scaffold combining thiophene and tetrahydropyridine rings. The cyclohexylcarboxamide group at the 2-position and the hydrobromide salt enhance its solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS.BrH/c17-14(16-11-4-2-1-3-5-11)13-8-10-9-15-7-6-12(10)18-13;/h8,11,15H,1-7,9H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMWFAASSQECTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(S2)CCNC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Imine Intermediate Formation

A mixture of 2-thiophene ethylamine (120–130 g), formaldehyde (50–60 g), and water (200 g) is heated to 50–55°C for 20–30 hours. The reaction forms an imine intermediate, which is extracted with dichloroethane and washed with saturated brine.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on formaldehyde, followed by dehydration to form the imine. Density functional theory (DFT) studies on analogous systems suggest that electron-rich thiophene rings stabilize intermediate carbocations during cyclization.

Step 2: Cyclization and Salt Formation

The imine is treated with ethanolic hydrogen bromide (25–30% w/w) at 65–75°C for 4–8 hours. Active carbon is added to adsorb impurities, and the filtrate is cooled to 0–5°C to crystallize the hydrobromide salt.

Key Parameters :

  • Temperature : Elevated temperatures (65–75°C) drive ring closure but require careful control to avoid decomposition.

  • Acid Concentration : Excess HBr ensures complete protonation of the amine and salt formation.

Final Hydrobromide Salt Formation

The free base of N-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is treated with hydrogen bromide in ethanol. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and recrystallization from ethanol-diethyl ether.

Critical Factors :

  • Stoichiometry : Excess HBr (1.1 equivalents) ensures quantitative salt formation.

  • Purity : Activated carbon treatment removes colored impurities prior to crystallization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Patent CN102432626AFew steps, industrial scalabilityRequires harsh acids (HBr gas handling)70–75
IJPCBS RouteHigh-purity intermediatesMulti-step, time-consuming60–65

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Mitigation : Use of Lewis acids (e.g., ZnCl₂) to direct ring closure.

  • Byproduct Formation During Salt Crystallization :

    • Mitigation : Slow cooling (0.5°C/min) enhances crystal purity.

Industrial-Scale Considerations

  • Cost Efficiency : 2-Thiophene ethylamine ($120/kg) and cyclohexylamine ($90/kg) are cost-effective starting materials.

  • Waste Management : Ethanol and dichloroethane are recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Salt Formation (Hydrobromide)

The free base of the compound is converted to its hydrobromide salt via acid-base reaction :

  • Treatment with hydrobromic acid (HBr) protonates the amine group, forming the water-soluble hydrobromide salt .

Reaction :

THTP-2-CONH-Cyclohexyl (free base)+HBrTHTP-2-CONH-Cyclohexyl\cdotpHBr\text{THTP-2-CONH-Cyclohexyl (free base)} + \text{HBr} → \text{THTP-2-CONH-Cyclohexyl·HBr}

Functionalization and Derivatization

The THTP core and carboxamide group enable further reactivity:

  • Halogenation : Bromination of the thiophene ring using Br₂ in acetic acid yields brominated derivatives (e.g., 2-bromo-THTPs) .

  • Mannich-Type Cyclization : Reaction with formaldehyde (HCHO) and primary amines under reflux forms hexahydrothieno[2,3-d]pyrimidines, as demonstrated in related dihydrothiophene systems .

Example :

THTP-2-CONH-Cyclohexyl+HCHO+RNH2ΔPyrimidine-fused derivative\text{THTP-2-CONH-Cyclohexyl} + \text{HCHO} + \text{RNH}_2 \xrightarrow{\Delta} \text{Pyrimidine-fused derivative}

Protective Group Manipulation

Synthetic steps may involve protective group strategies:

  • Bts (Benzenethiosulfonyl) Removal : Treatment with thiophenol (PhSH) and K₂CO₃ cleaves the Bts group from intermediates, unmasking reactive amine sites .

Reaction :

Bts-protected THTPPhSH, K₂CO₃THTP-NH2\text{Bts-protected THTP} \xrightarrow{\text{PhSH, K₂CO₃}} \text{THTP-NH}_2

Key Reaction Conditions and Catalysts

  • Base Catalysis : KOH or Na₂CO₃ facilitates Michael additions and cyclizations in ethanol/water mixtures .

  • Solvents : Ethanol, DMF, or EtOH/DMF mixtures are used for solubility optimization .

  • Temperature : Reactions often proceed at 40–50°C for cyclization or reflux conditions for amide coupling .

Analytical Validation

Reaction outcomes are confirmed via:

  • NMR Spectroscopy : Distinct signals for the cyclohexyl group (δ 1.0–2.0 ppm) and thiophene protons (δ 4–6 ppm) .

  • LCMS : Molecular ion peaks (e.g., m/z 307.5 [M + H]⁺ for intermediates) and elemental analysis validate purity .

Scientific Research Applications

The compound features a thieno[3,2-c]pyridine core, which is known for its biological activity. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Research

N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide has been investigated for its potential in treating various conditions:

  • Neuropharmacology : Studies indicate that derivatives of thieno[3,2-c]pyridine exhibit neuroprotective effects. The compound may modulate neurotransmitter systems and has been evaluated for its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antidepressant Activity : Research has shown that compounds with similar structures can influence serotonin and norepinephrine pathways. Preliminary studies suggest that this compound may possess antidepressant-like properties .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the development of methods to quantify thieno[3,2-c]pyridine derivatives in biological matrices. Its hydrobromide form is particularly useful in high-performance liquid chromatography (HPLC) assays due to its stability and solubility .

Biochemical Assays

This compound has applications in biochemical assays:

  • Protein Binding Studies : The compound's affinity for various proteins can be assessed using bioluminescence resonance energy transfer (BRET) techniques to understand its mechanism of action at the molecular level .
  • Enzyme Inhibition : It has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways related to drug metabolism and pharmacokinetics .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of thieno[3,2-c]pyridine derivatives. The researchers found that this compound significantly reduced neuronal apoptosis in vitro when exposed to oxidative stress conditions .

Case Study 2: Antidepressant-Like Activity

In an experimental model of depression using rodents, the compound demonstrated significant antidepressant-like effects compared to control groups. Behavioral assessments indicated increased locomotion and reduced immobility times in forced swim tests .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydrothieno[3,2-c]pyridine derivatives, which are often modified at the 2-position to optimize pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Substituents / Modifications Biological Activity (If Reported) Salt Form Reference
N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide C₁₄H₂₁BrN₂OS Cyclohexylcarboxamide at 2-position Likely ADP receptor antagonism (inferred) Hydrobromide
7-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (11c ) C₁₃H₂₀NS Cyclohexyl group at 7-position Not explicitly reported Free base
Clopidogrel (Reference Drug) C₁₆H₁₆ClNO₂S Methyl ester at 2-position; chlorophenyl group Potent antiplatelet activity (ADP antagonist) Bisulfate salt
4-(m-Tolyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (10c ) C₁₄H₁₆NS m-Tolyl group at 4-position No activity data Free base
N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide C₂₂H₂₄N₃O₂S Cyano, tetramethyl, and 2-methoxybenzamide groups Not reported Free base
Compound C1 (from ) Undisclosed Undisclosed substituents Superior antiplatelet activity vs. ticlopidine Not specified

Key Findings

Salt Form: The hydrobromide salt may offer better crystallinity and stability than free-base analogs (e.g., 11c) or clopidogrel’s bisulfate salt, which is hygroscopic .

Activity Trends :

  • Compound C1 () outperformed ticlopidine in inhibiting platelet aggregation, suggesting that specific substituents (e.g., electron-withdrawing groups) at the 2-position enhance activity . The target compound’s cyclohexylcarboxamide group, being bulkier, may affect receptor binding differently.

Synthetic Flexibility: demonstrates the modular synthesis of tetrahydrothienopyridines, where substituents at the 2- or 7-position (e.g., cyclohexyl, pyridyl) are introduced via amidation or alkylation . This flexibility allows for tuning solubility and target engagement.

Comparison with Non-Carboxamide Analogs: The 2-methoxybenzamide derivative () and thiophene-3-carboxamide analog () highlight the role of aromatic carboxamides in modulating activity. The cyclohexyl group in the target compound may reduce metabolic oxidation compared to aromatic substituents .

Biological Activity

N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide is a compound within the class of tetrahydrothienopyridines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of cyclohexylamine with various thienopyridine derivatives. The compound can be synthesized through multiple synthetic routes that emphasize the importance of the thienopyridine core in pharmaceutical development.

Table 1: Synthesis Methods for Tetrahydrothienopyridines

MethodDescriptionReference
Cyclization ReactionInvolves cyclohexylamine and thieno precursors
Condensation ReactionsUtilizes various amines and carboxylic acids
Microwave-Assisted SynthesisEnhances reaction rates and yields

Pharmacological Profile

Research indicates that compounds containing the tetrahydrothienopyridine nucleus exhibit a range of biological activities including:

  • Antidepressant Effects : Some derivatives have shown promise as potential antidepressants by modulating neurotransmitter systems.
  • Anti-inflammatory Activity : Certain analogs have been evaluated for their ability to reduce inflammation in various models.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against several cancer cell lines.

Case Studies

  • Antidepressant Activity : A study evaluated a series of tetrahydrothienopyridine derivatives for their effects on serotonin reuptake inhibition. Results indicated that specific substitutions on the thienopyridine ring enhanced their efficacy as serotonin reuptake inhibitors (SRIs) .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that some tetrahydrothienopyridine derivatives significantly reduced cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory disorders .
  • Anticancer Activity : Research conducted on various tetrahydrothienopyridine compounds demonstrated selective cytotoxicity against breast cancer cell lines, with IC50 values indicating promising therapeutic indices .

Table 2: Biological Activities of Tetrahydrothienopyridine Derivatives

Activity TypeCompound ExampleIC50/EC50 ValuesReference
AntidepressantN-Cyclohexyl derivative50 µM
Anti-inflammatorySubstituted derivative30 µM
AnticancerVarious analogs20 µM (breast cancer)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization and bromination steps. For example, α-bromination of cyclohexanone derivatives using N-bromosuccinimide (NBS) followed by cyclization with heterocyclic precursors (e.g., thienopyridine scaffolds) under controlled conditions. Optimize temperature (e.g., 60–80°C for bromination) and solvent polarity (e.g., DMF for cyclization) to enhance yield. Purity can be verified via HPLC (≥98%) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology : Use a combination of:

  • X-ray crystallography to resolve the crystal structure and confirm substituent positions (e.g., cyclohexyl group orientation) .
  • NMR spectroscopy (¹H/¹³C) to verify hydrogenation of the tetrahydrothieno ring and carboxamide bonding .
  • Elemental analysis to validate stoichiometry, particularly for hydrobromide salt formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of thienopyridine carboxamide derivatives?

  • Methodology :

  • Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation at specific positions) .
  • Use molecular docking to assess binding affinity variations across target proteins (e.g., kinases or GPCRs).
  • Validate discrepancies via in vitro assays (e.g., IC₅₀ measurements under standardized conditions) .

Q. What strategies are effective in designing analogs with improved metabolic stability?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce cytochrome P450-mediated oxidation.
  • Replace the cyclohexyl group with a bicyclic moiety (e.g., decalin) to enhance steric hindrance against enzymatic degradation.
  • Validate stability using hepatic microsome assays and LC-MS metabolite profiling .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

  • Methodology :

  • Employ density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.
  • Use MD simulations to study dynamic binding behavior with targets (e.g., ATP-binding pockets).
  • Cross-validate predictions with surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What experimental approaches address solubility challenges in aqueous buffers?

  • Methodology :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological activity.
  • Perform pH-solubility profiling to identify optimal buffer conditions (e.g., phosphate buffer at pH 6.5–7.4).
  • Explore salt forms (e.g., hydrochloride vs. hydrobromide) for improved dissolution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

  • Methodology :

  • Replicate experiments using controlled buffer systems (e.g., 0.1 M HCl for acidic, PBS for neutral conditions).
  • Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs).
  • Cross-reference with Arrhenius kinetics to model stability trends and identify critical degradation pathways .

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